molecular formula C6H5BF3NO3 B591766 (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid CAS No. 1008140-70-2

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

Cat. No. B591766
M. Wt: 206.915
InChI Key: UTNFOSHVMVOKPG-UHFFFAOYSA-N
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Description

“(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C6H5BF3NO3 . It has a molecular weight of 206.92 . This compound is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The InChI code for “(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is 1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

“(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

This compound is instrumental in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. It has been utilized to create highly functionalized heteroarylpyridine derivatives, demonstrating its reactivity and versatility. The synthesis process involves directed ortho-metalation reactions on disubstituted pyridine precursors, followed by reaction with triisopropyl borate or trimethyl borate. Such methodologies facilitate the development of new molecular structures with potential applications in medicinal chemistry and materials science (Smith et al., 2008).

Catalysis and Activation

Tris(pentafluorophenyl)boron complexes, including derivatives of pyridinylboronic acids, exhibit significant Lewis acidity, making them suitable for catalysis and activation in organic and organometallic chemistry. These complexes are involved in various chemical transformations, such as hydrogenation, hydrosilylation, and catalyzed aldol-type reactions, underscoring their role in enhancing reaction efficiencies and opening new pathways for chemical synthesis (Focante et al., 2006).

Novel Synthesis Pathways

The compound has also facilitated the development of novel synthesis pathways for creating new pyridine libraries. Methods for the synthesis and isolation of novel halopyridinylboronic acids and esters have been explored, showcasing the compound's utility in generating diverse chemical entities. This has implications for the design of molecules with specific biological or physical properties, contributing to the fields of drug discovery and material science (Bouillon et al., 2003).

Analytical and Sensory Applications

Furthermore, derivatives of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid have been utilized in the development of optical sensors for detecting trace amounts of water in solvents. This application is particularly relevant in analytical chemistry, where the accurate measurement of solvent purity is crucial. The design of such sensors leverages the unique properties of boronic acids to interact with water molecules, demonstrating the compound's utility beyond synthetic chemistry (Tsumura et al., 2020).

Safety And Hazards

The safety information available for “(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[6-(trifluoromethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNFOSHVMVOKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672104
Record name [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid

CAS RN

1008140-70-2
Record name [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethoxy)pyridine-3-boronic acid
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